molecular formula C11H16ClNO4 B1469765 (S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride CAS No. 1391448-08-0

(S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride

Cat. No. B1469765
CAS RN: 1391448-08-0
M. Wt: 261.7 g/mol
InChI Key: ZUISSHJYZRLXRL-PPHPATTJSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “3-(3,5-Dimethoxyphenyl)propanoic acid”, has been reported. It has a molecular formula of C11H14O4, an average mass of 210.227 Da, and a monoisotopic mass of 210.089203 Da .

Scientific Research Applications

1. Asymmetric Hydrogenation Studies

A study focused on the asymmetric hydrogenation catalyst system developed for (S)-2-Amino-3-(3,4-dimethoxyphenyl)propanoic acid hydrochloride, highlighting its use in the preparation of optically pure compounds. This demonstrates the compound's significance in stereochemistry and pharmaceutical synthesis (O'reilly, Derwin, & Lin, 1990).

2. Antioxidant Properties

Research on the synthesis of new (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, including the derivative of (S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride, examined the antioxidant activities of these compounds. This indicates potential applications in pharmacology and medicinal chemistry (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

3. Fluorescence Derivatisation for Biological Assays

A study on fluorescence derivatisation of amino acids using (S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride derivatives demonstrated their strong fluorescence, making them valuable for biological assays and potentially for medical imaging applications (Frade, Barros, Moura, & Gonçalves, 2007).

4. Synthesis of Enantiomerically Pure Compounds

In a study on the synthesis of enantiomerically pure compounds, (S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride was used as a starting material, emphasizing its importance in the synthesis of specific stereochemical configurations, which is crucial in drug development (Gurram, Gyimóthy, Wang, Lam, Ahmed, & Herr, 2011).

5. Structural and Energetic Aspects in Pharmaceuticals

A study on polymorphism in pharmaceutical compounds used a derivative of (S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride. This research is significant in understanding the physical properties of drugs and their efficacy (Vogt, Williams, Johnson, & Copley, 2013).

Mechanism of Action

properties

IUPAC Name

(2S)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14;/h3-4,6,10H,5,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUISSHJYZRLXRL-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC(C(=O)O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)C[C@@H](C(=O)O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(3,5-dimethoxyphenyl)propanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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